Chemical properties and molecular weight of 3-(Dimethylamino)propyl ethyl carbonate
Chemical properties and molecular weight of 3-(Dimethylamino)propyl ethyl carbonate
An In-Depth Technical Guide to 3-(Dimethylamino)propyl Ethyl Carbonate: Physicochemical Profiling, Synthesis, and Prodrug Applications
Executive Summary
In the landscape of advanced pharmaceutical formulation and specialty chemical synthesis, bifunctional molecules play a critical role in bridging the gap between lipophilicity and aqueous solubility. 3-(Dimethylamino)propyl ethyl carbonate (CAS: 92671-74-4) is a specialized asymmetrical carbonate ester featuring a terminal tertiary amine[1][2]. This unique structural duality makes it an exceptionally valuable moiety in the development of bio-labile prodrug linkers, particularly for enhancing the transdermal and systemic delivery of highly lipophilic active pharmaceutical ingredients (APIs)[3][4].
This whitepaper provides a comprehensive analysis of the chemical properties, molecular weight, synthetic pathways, and mechanistic utility of 3-(Dimethylamino)propyl ethyl carbonate, designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Analysis
The utility of 3-(Dimethylamino)propyl ethyl carbonate stems directly from its molecular architecture. The molecule consists of an ethyl group and a 3-(dimethylamino)propyl chain, linked via a central carbonate core (-O-C(=O)-O-).
Quantitative Chemical Properties
The following table summarizes the core quantitative data and identifiers for the compound, essential for stoichiometric calculations and analytical validation[2][5].
| Property | Value | Clinical/Chemical Significance |
| Chemical Name | Carbonic acid, 3-(dimethylamino)propyl ethyl ester | IUPAC nomenclature defining the asymmetrical carbonate structure. |
| CAS Registry Number | 92671-74-4 | Primary identifier for regulatory and procurement tracking. |
| Molecular Formula | C8H17NO3 | Indicates a highly saturated aliphatic structure with heteroatoms. |
| Molecular Weight | 175.23 g/mol | Low molecular weight, ideal for minimizing the mass burden of prodrug linkers. |
| Exact Mass | 175.1208 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) identification. |
| InChIKey | RBXXRUOLMPHZJB-UHFFFAOYSA-N | Standardized digital structural identifier. |
Structural Causality
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The Tertiary Amine: The dimethylamino group is highly basic (typical pKa ~9.0–9.5). At physiological pH (7.4), this amine is protonated, drastically increasing the aqueous solubility of any attached hydrophobic API.
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The Carbonate Linkage: Carbonates are generally more stable to spontaneous chemical hydrolysis than standard esters, yet they remain highly susceptible to enzymatic cleavage by ubiquitous plasma and tissue esterases. This creates a predictable, controlled-release profile[3][4].
Mechanistic Utility: Bio-Labile Prodrug Linkers
The primary advanced application of aminoalkyl carbonates is in prodrug design[3]. Highly lipophilic drugs, such as cannabinoids (e.g., Cannabidiol or Δ9-THC), often suffer from poor bioavailability and erratic absorption[3][4]. By conjugating the API to a 3-(dimethylamino)propyl carbonate moiety, researchers can create a prodrug that is water-soluble enough for formulation (e.g., in microneedle arrays or transdermal patches) but lipophilic enough to cross the stratum corneum[3][4].
Enzymatic Cleavage Pathway
Once the prodrug enters systemic circulation, it undergoes a self-immolative cleavage process. Esterases attack the carbonate carbonyl, releasing an unstable hemicarbonate intermediate that spontaneously decarboxylates to yield the active API, carbon dioxide, and the corresponding amino alcohol byproduct.
In vivo degradation pathway of an aminoalkyl carbonate prodrug linker.
Experimental Protocol: Synthesis Workflow
To utilize 3-(Dimethylamino)propyl ethyl carbonate as a reagent or intermediate, it is typically synthesized via the nucleophilic acyl substitution of an alcohol with a chloroformate. The following protocol outlines a self-validating, high-yield synthesis method.
Reagents and Equipment
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Nucleophile: 3-(Dimethylamino)propan-1-ol (1.0 eq)
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Electrophile: Ethyl chloroformate (1.1 eq)
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Acid Scavenger: Triethylamine (TEA) (1.2 eq)
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Solvent: Anhydrous Dichloromethane (DCM)
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Equipment: 250 mL round-bottom flask, addition funnel, magnetic stirrer, ice bath, argon/nitrogen line.
Step-by-Step Methodology
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System Preparation: Flame-dry the round-bottom flask and purge with argon to ensure an anhydrous environment. Moisture will competitively hydrolyze the ethyl chloroformate into ethanol and CO2.
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Dissolution: Dissolve 3-(Dimethylamino)propan-1-ol and TEA in anhydrous DCM. Stir continuously. Causality Note: TEA is utilized to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the nucleophilic tertiary amine, which would otherwise halt the reaction.
-
Temperature Control: Submerge the flask in an ice bath to bring the internal temperature to 0°C.
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Electrophile Addition: Load ethyl chloroformate into the addition funnel. Add dropwise over 30 minutes. Causality Note: The reaction is highly exothermic. Dropwise addition at 0°C prevents thermal degradation and minimizes side reactions.
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Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor reaction completion via TLC (using a basic stain like Ninhydrin or Dragendorff's reagent to visualize the amine).
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Aqueous Workup: Quench the reaction with cold distilled water. Transfer to a separatory funnel. Extract the organic (DCM) layer. Wash the organic layer twice with a saturated NaHCO3 solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude liquid via vacuum distillation to isolate pure 3-(dimethylamino)propyl ethyl carbonate.
Synthetic workflow for 3-(Dimethylamino)propyl ethyl carbonate via acyl substitution.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed:
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Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the exact mass. The molecular ion peak should be observed at m/z 175.1[2].
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Proton NMR (1H-NMR):
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Look for a distinct triplet (~1.3 ppm) and quartet (~4.2 ppm) corresponding to the ethyl group.
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A strong singlet (~2.2 ppm) will integrate to 6 protons, confirming the presence of the intact N,N-dimethylamino group.
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A triplet (~4.1 ppm) will confirm the methylene protons adjacent to the carbonate oxygen.
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References
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SpectraBase. "Carbonic acid, (3-dimethylamino)propyl ethyl ester - Optional Vapor Phase." Spectrabase.com. Available at:[Link]
-
LookChem. "CAS No.92671-74-4,3-(dimethylamino)propyl ethyl carbonate Suppliers." Lookchem.com. Available at:[Link]
- Google Patents. "US9533942B2 - Use of cannabidiol prodrugs in topical and transdermal administration with microneedles." Google.com.
- Google Patents. "US8980942B2 - Prodrugs of tetrahydrocannabinol, compositions comprising prodrugs of tetrahydrocannabinol and methods of using the same." Google.com.
Sources
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. US9533942B2 - Use of cannabidiol prodrugs in topical and transdermal administration with microneedles - Google Patents [patents.google.com]
- 4. US8980942B2 - Prodrugs of tetrahydrocannabinol, compositions comprising prodrugs of tetrahydrocannabinol and methods of using the same - Google Patents [patents.google.com]
- 5. spectrabase.com [spectrabase.com]
